Methyl 3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including a cyclohexylpiperazine, a tetrahydroquinazoline, and a carboxylate group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The piperazine and tetrahydroquinazoline rings would likely contribute to the rigidity of the molecule, while the cyclohexyl group could introduce some flexibility .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylate group could participate in acid-base reactions, while the piperazine ring could undergo reactions with electrophiles .Scientific Research Applications
Synthesis and Antibacterial Activities
Research has shown that compounds within the heterocyclic chemistry domain, especially those related to quinoline and quinazoline derivatives, have significant antibacterial properties. The synthesis and study of fluoroquinolone-based 4-thiazolidinones illustrate the ongoing efforts to enhance the antibacterial efficacy of compounds through structural modification (Patel & Patel, 2010). This research trajectory suggests potential applications of Methyl 3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in developing new antibacterial agents by exploring its structure-activity relationships.
Molecular and Crystal Structures
The study of molecular and crystal structures of similar compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, provides valuable insights into the design and optimization of new compounds with desired properties. X-ray structural analysis plays a crucial role in understanding the conformational preferences and potential binding modes of these compounds, which is essential for their application in drug design (Rudenko et al., 2012).
Immunoassay Development
The development of specific immunoassays for detecting compounds in food products of animal origin, as demonstrated by the synthesis and evaluation of an antigen for Enrofloxacin, indicates a broader application in ensuring food safety and regulatory compliance. This approach could be adapted for this compound, to monitor its presence and concentration in various matrices (Tochi et al., 2016).
Computational Studies and Drug Design
The application of computational studies and drug design methodologies to explore the binding efficiencies and inhibition potentials of fluoroquinolones against specific bacterial enzymes demonstrates the potential for in silico approaches in identifying and optimizing novel drug candidates. This method could significantly impact the development pipeline for new compounds, including this compound, by providing insights into their mechanism of action at the molecular level (Sabbagh & Murad, 2015).
properties
IUPAC Name |
methyl 3-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h9-10,16,18H,2-8,11-15H2,1H3,(H,25,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEKJDMADQBDTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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